1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5F9I. This compound is characterized by its high fluorine content and the presence of an iodine atom, making it a unique and valuable chemical in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene typically involves the reaction of fluorinated precursors with iodine-containing reagents. One common method includes the addition of iodine to a fluorinated alkene under controlled conditions. Industrial production methods may involve high-temperature reactions and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Addition Reactions: The double bond in the compound allows for addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in bioimaging and as a tracer due to its unique fluorine and iodine content.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings due to its chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene include:
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one: Another fluorinated compound with similar applications in chemistry and industry.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Used in the synthesis of fluorinated polymers and as a solvent.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Utilized in the production of fluorinated materials and coatings.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.
Properties
IUPAC Name |
1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZYXPNBHIUMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896305 |
Source
|
Record name | 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167026-90-6 |
Source
|
Record name | 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.